N-(3,4-dimethoxybenzyl)-2-(2-nitrophenoxy)-N-(pyridin-2-yl)acetamide
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Overview
Description
N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(2-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a nitrophenoxy group, and a pyridinylacetamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(2-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form the corresponding dimethoxyphenyl intermediate.
Nitration of Phenoxy Group: The phenoxy group is nitrated using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to obtain the nitrophenoxy intermediate.
Coupling with Pyridinylacetamide: The final step involves coupling the dimethoxyphenyl and nitrophenoxy intermediates with pyridinylacetamide under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(2-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols; often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted derivatives with new functional groups replacing the nitrophenoxy group.
Scientific Research Applications
N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(2-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(2-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.
Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- **N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(2-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE shares structural similarities with other compounds containing dimethoxyphenyl, nitrophenoxy, and pyridinylacetamide groups.
Examples: Compounds like N-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)acetamide and N-(2-pyridinyl)-N-(3,4-dimethoxyphenyl)acetamide.
Uniqueness
Structural Uniqueness: The combination of dimethoxyphenyl, nitrophenoxy, and pyridinylacetamide groups in a single molecule provides unique chemical properties and potential biological activities.
Functional Diversity:
This detailed article provides a comprehensive overview of N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(2-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H21N3O6 |
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Molecular Weight |
423.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(2-nitrophenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H21N3O6/c1-29-19-11-10-16(13-20(19)30-2)14-24(21-9-5-6-12-23-21)22(26)15-31-18-8-4-3-7-17(18)25(27)28/h3-13H,14-15H2,1-2H3 |
InChI Key |
AOFNMWYFUMOOBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=CC=C3[N+](=O)[O-])OC |
Origin of Product |
United States |
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